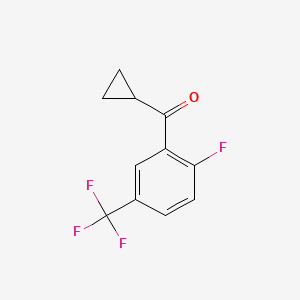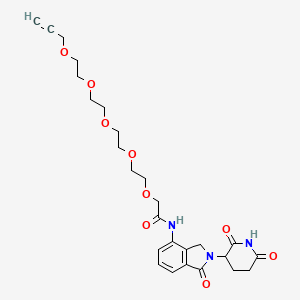
Lenalidomide-acetamido-O-PEG4-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-acetamido-O-PEG4-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by incorporating a polyethylene glycol (PEG) linker. The addition of the acetamido and propargyl groups further modifies its chemical properties, making it suitable for various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG4-propargyl typically involves multiple steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate.
PEGylation: The activated lenalidomide is then reacted with a PEG4 linker, which is pre-functionalized with acetamido and propargyl groups.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and reacted with the PEG4 linker.
Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and minimize impurities.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-acetamido-O-PEG4-propargyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the PEG linker.
Substitution: The propargyl group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups to the PEG linker.
Wissenschaftliche Forschungsanwendungen
Lenalidomide-acetamido-O-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving protein modification and drug delivery.
Medicine: It is investigated for its potential in targeted cancer therapies and immunomodulation.
Industry: The compound is used in the development of advanced materials and nanotechnology.
Wirkmechanismus
Lenalidomide-acetamido-O-PEG4-propargyl exerts its effects through multiple mechanisms:
Binding to Cereblon: Similar to lenalidomide, it binds to the protein cereblon, altering the activity of the CRL4 CRBN E3 ubiquitin ligase complex.
Ubiquitination and Degradation: This binding leads to the ubiquitination and subsequent degradation of specific proteins, such as IKZF1 and IKZF3, which are crucial for the survival of certain cancer cells.
Immune Modulation: The compound also modulates the immune system by enhancing the production of interleukin-2 (IL-2) and reducing pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide: The base compound from which Lenalidomide-acetamido-O-PEG4-propargyl is derived.
Uniqueness
This compound stands out due to its enhanced solubility and bioavailability, making it more effective in certain applications compared to its parent compounds
Eigenschaften
Molekularformel |
C26H33N3O9 |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C26H33N3O9/c1-2-8-34-9-10-35-11-12-36-13-14-37-15-16-38-18-24(31)27-21-5-3-4-19-20(21)17-29(26(19)33)22-6-7-23(30)28-25(22)32/h1,3-5,22H,6-18H2,(H,27,31)(H,28,30,32) |
InChI-Schlüssel |
NHIORPSNVSUXOF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


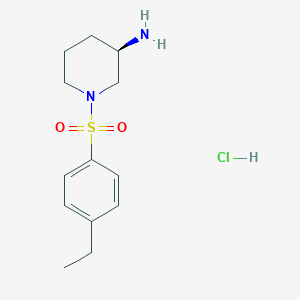
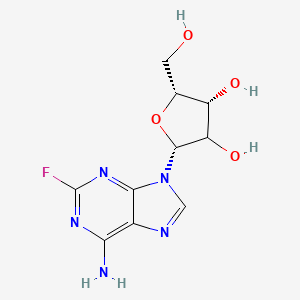
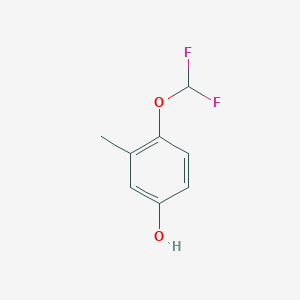
![5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)
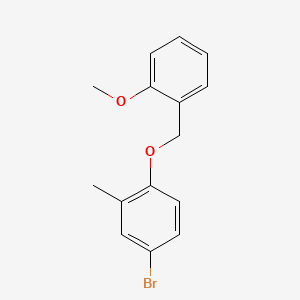
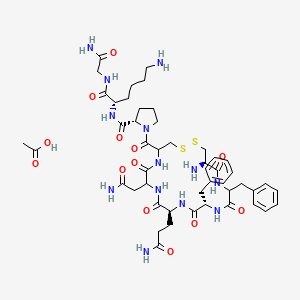
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
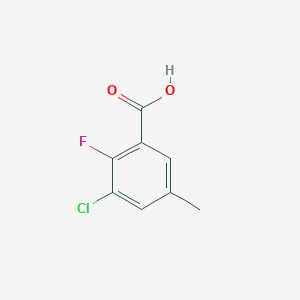

![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
